molecular formula C27H30NO3PS2 B14409733 (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate CAS No. 85082-15-1

(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate

Cat. No.: B14409733
CAS No.: 85082-15-1
M. Wt: 511.6 g/mol
InChI Key: PASFRLKYJBQHTE-UHFFFAOYSA-N
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Description

(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate is a chemical compound known for its unique structure and properties. It contains a spirocyclic framework with sulfur atoms and a triphenylphosphonium group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate typically involves the reaction of 1,5-dithiaspiro[5.5]undecane with triphenylphosphine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like dichloromethane or acetonitrile, and the process is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the spirocyclic framework can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur species

    Substitution: Various substituted phosphonium salts

Scientific Research Applications

(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate involves its interaction with molecular targets through its sulfur and phosphonium groups. These interactions can lead to the modulation of various biochemical pathways, including oxidative stress response and enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide
  • 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives

Comparison

Compared to similar compounds, (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate is unique due to its nitrate counterion, which can influence its reactivity and solubility. Additionally, the presence of the spirocyclic sulfur framework provides distinct chemical properties that can be leveraged in various applications.

Properties

CAS No.

85082-15-1

Molecular Formula

C27H30NO3PS2

Molecular Weight

511.6 g/mol

IUPAC Name

1,5-dithiaspiro[5.5]undecan-10-yl(triphenyl)phosphanium;nitrate

InChI

InChI=1S/C27H30PS2.NO3/c1-4-12-23(13-5-1)28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-18-10-19-27(22-26)29-20-11-21-30-27;2-1(3)4/h1-9,12-17,26H,10-11,18-22H2;/q+1;-1

InChI Key

PASFRLKYJBQHTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)SCCCS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[N+](=O)([O-])[O-]

Origin of Product

United States

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